Ammosamide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

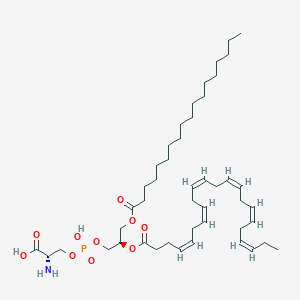

Ammosamide A is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Exploration of Ammosamide Analogs

Ammosamide A belongs to the ammosamide family of alkaloids, which includes various analogs like Ammosamides E-P. These amidine analogs, derived from Streptomyces variabilis, demonstrate significant potential in biological applications. Notably, the amidine analogs exhibited low nanomolar potency against quinone reductase 2 (QR2), a flavoenzyme involved in managing toxic oxidative species in cells. The inclusion of lipophilic alkylamines increased their potency against non-small cell lung cancer (NSCLC) cell lines, with the most potent compounds showing sub-micromolar IC(50) values (0.4 to 0.8 μM) (Pan et al., 2013).

Total Synthesis and Chemical Structure

The total synthesis of Ammosamides A-C, chlorinated pyrroloquinoline metabolites from Streptomyces strain CNR-698, was achieved in a multi-step process starting from 4-chloroisatin. The introduction of nitrogen atoms at appropriate times and oxidation states was key to synthesizing these natural products. Ammosamide B's resistance to oxidative degradation compared to its synthetic deschloro counterpart highlights its unique chemical stability (Hughes & Fenical, 2010).

Bioactivity and Cellular Interactions

Investigations into ammosamide D, an oxidized variant of the ammosamide family, revealed it possesses modest cytotoxicity to pancreatic cancer cells. This highlights the potential therapeutic applications of ammosamide analogs in cancer treatment (Pan et al., 2012). Additionally, the study of ammosamide B analogs as inhibitors of quinone reductase 2 provided insights into structural parameters necessary for QR2 inhibitory activity. The natural product ammosamide B was a potent QR2 inhibitor, with modifications in its structure affecting its potency (Reddy et al., 2012).

Novel Biosynthetic Insights

Ammosamides have unveiled new biosynthetic machinery, connecting them to ribosomally synthesized posttranslationally modified peptides (RiPPs). This discovery broadens our understanding of natural product biosynthesis, especially concerning pyrroloquinoline alkaloids (Colosimo & MacMillan, 2016).

Impact on Cancer Research

Ammosamides A and B displayed significant cytotoxicity against colon carcinoma, with varying effectiveness across different cancer cell lines. This indicates a specific target mechanism of action, with potential applications in cancer therapy. The compounds targeted a member of the myosin family, a group of proteins involved in critical cellular processes (Hughes et al., 2009).

Propiedades

Nombre del producto |

Ammosamide A |

|---|---|

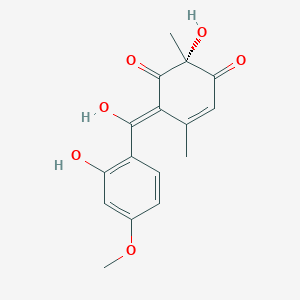

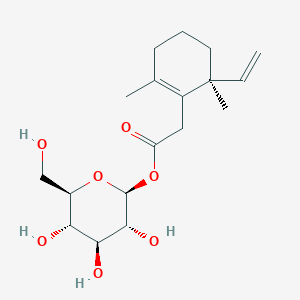

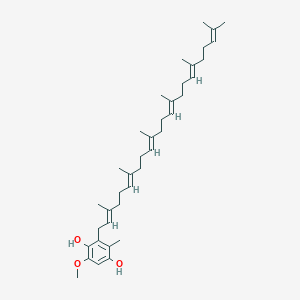

Fórmula molecular |

C12H10ClN5OS |

Peso molecular |

307.76 g/mol |

Nombre IUPAC |

9,11-diamino-10-chloro-2-methyl-3-sulfanylidene-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-6-carboxamide |

InChI |

InChI=1S/C12H10ClN5OS/c1-18-10-5-3(12(18)20)2-4(11(16)19)17-9(5)7(14)6(13)8(10)15/h2H,14-15H2,1H3,(H2,16,19) |

Clave InChI |

MDUNZVLKLOSLRK-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C(=C(C3=C2C(=CC(=N3)C(=O)N)C1=S)N)Cl)N |

Sinónimos |

ammosamide A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

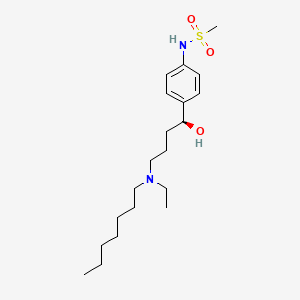

![(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1263254.png)

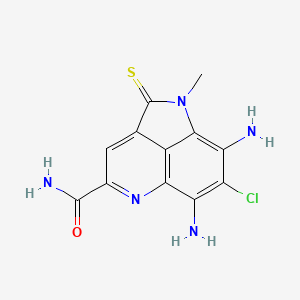

![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)